1-Cyclopropylazetidin-3-amine dihydrochloride is a chemical compound that belongs to the class of azetidines, which are saturated heterocycles containing a nitrogen atom. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The dihydrochloride form indicates that the compound is stabilized by two hydrochloride ions, enhancing its solubility and stability in aqueous environments.
The compound can be synthesized from various starting materials, including cyclopropylamine and azetidine derivatives. It is often produced in research laboratories focusing on drug discovery and development.
1-Cyclopropylazetidin-3-amine dihydrochloride is classified as a heterocyclic amine, specifically an azetidine derivative. Its unique structure allows for various modifications that can lead to different pharmacological properties.
The synthesis of 1-cyclopropylazetidin-3-amine dihydrochloride typically involves several steps:
The reaction conditions must be carefully controlled to ensure high yield and purity. Common solvents used include tetrahydrofuran or dimethylformamide, and temperatures are typically maintained between 0 °C to room temperature during the key cyclization step.
1-Cyclopropylazetidin-3-amine has a molecular formula of and a molecular weight of approximately 112.17 g/mol. The structure features a cyclopropyl group attached to an azetidine ring with an amine functional group at the 3-position.
1-Cyclopropylazetidin-3-amine dihydrochloride can undergo various chemical reactions typical for amines and heterocycles:
The reactions are generally carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation or hydrolysis of sensitive intermediates.
The mechanism of action for 1-cyclopropylazetidin-3-amine dihydrochloride primarily involves its interaction with biological targets, potentially including receptors or enzymes involved in neurotransmission or cellular signaling pathways.
1-Cyclopropylazetidin-3-amine dihydrochloride is utilized primarily in medicinal chemistry research, particularly in the development of new therapeutic agents targeting neurological disorders. Its unique structure may confer specific pharmacological properties that are being explored in drug design studies aimed at enhancing efficacy and reducing side effects compared to existing medications.
Nucleophilic substitution remains the foundational approach for constructing the C-N bond between the azetidine and cyclopropyl moieties. Key strategies involve activating the azetidine ring at the C3 position to facilitate attack by cyclopropylamine nucleophiles. The most common pathway employs 3-haloazetidines (e.g., 3-bromoazetidine hydrobromide) reacting with cyclopropylamine under SN2 conditions. This reaction typically requires polar aprotic solvents like DMF or acetonitrile at elevated temperatures (60-80°C), yielding the free base in 65-75% efficiency before salt formation [3] [5].
Steric hindrance from the cyclopropyl group significantly impacts reaction kinetics. Studies comparing substituents demonstrate that cyclopropylamine exhibits 3-fold slower reaction rates versus methylamine in model azetidine substitutions due to increased steric bulk. This necessitates optimized stoichiometry with a 1.5:1 molar ratio of cyclopropylamine to 3-haloazetidine to drive reaction completion. Microwave-assisted synthesis (100°C, 30 min) enhances yields to >85% by mitigating decomposition pathways observed under prolonged thermal conditions [5].
Table 1: Nucleophilic Substitution Conditions for Azetidine-Cyclopropane Bond Formation
Azetidine Precursor | Solvent System | Temperature | Reaction Time | Yield (%) |
---|---|---|---|---|
3-Bromoazetidine HBr | DMF | 70°C | 8 h | 68 |
3-Bromoazetidine HBr | CH₃CN | 80°C | 6 h | 72 |
3-Iodoazetidine HI | DMF | 60°C | 4 h | 75 |
3-Iodoazetidine HI | CH₃CN (MW) | 100°C | 0.5 h | 87 |
Alternative activation employs azetidin-3-ol derivatives via Mitsunobu reactions. Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine facilitate condensation with cyclopropylamine, though epimerization risks at the C3 center necessitate careful chiral control. This method shows particular utility for enantiomerically pure substrates, preserving >98% ee when conducted at -20°C [5].
Palladium and nickel catalysis enable efficient coupling under milder conditions than classical nucleophilic substitution. Buchwald-Hartwig amination of N-Boc-3-aminoazetidine with bromocyclopropane using Pd₂(dba)₃/XPhos catalytic systems in toluene achieves C-N coupling at 50°C within 4 hours (yields: 70-78%). This method circumvents the need for halogenated azetidines, instead leveraging aryl/alkyl halide partners [2] [10].
Nickel-catalyzed methods offer cost advantages with comparable efficiency. NiCl₂(dme)/dtbbpy systems catalyze couplings between azetidinyl zinc halides and cyclopropyl halides at ambient temperatures. This approach demonstrates enhanced functional group tolerance, accommodating ester and nitrile groups that decompose under classical SN2 conditions. However, competing reduction byproducts may form without rigorous oxygen exclusion [10].
Ru-photocatalyzed reductive coupling represents an emerging strategy. Using Ru(bpy)₃Cl₂ and a Lewis acid co-catalyst (e.g., Sc(OTf)₃), 3-aminoazetidine derivatives couple with cyclopropyl imines via radical intermediates. This method achieves exceptional stereocontrol (>94% ee) for chiral analogs but requires specialized equipment and higher catalyst loadings (5 mol%) [2].
Table 2: Metal-Catalyzed Coupling Performance Comparison
Catalyst System | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|---|---|
Pd₂(dba)₃ | XPhos | Toluene | 50 | 4 | 78 | Broad substrate scope |
NiCl₂(dme) | dtbbpy | THF | 25 | 6 | 72 | Low temperature, cost |
Ru(bpy)₃(PF₆)₂/Sc(OTf)₃ | N,N′-dioxide | MeCN | 25 | 12 | 65 | Excellent enantioselectivity |
Ring-Closure Strategies focus on constructing the azetidine ring from cyclopropane-containing precursors. Cyclopropyl imines undergo [3+1] annulation with sulfonium ylides (e.g., trimethylsulfoxonium iodide) to form azetidine cores. While elegant, this method suffers from regiochemical challenges with unsymmetrical imines, yielding mixtures of 3-substituted regioisomers (ratio ~3:1). The approach delivers moderate efficiency (50-60% yield) and requires subsequent deprotection to access the primary amine [5] [9].
Stepwise Assembly via 1-chloro-3-(cyclopropylamino)propane intermediates offers superior control. Lithium diisopropylamide (LDA)-mediated cyclization at -78°C forms the azetidine ring cleanly, achieving 82% yield. This route enables precise installation of the cyclopropyl group before ring formation, minimizing isomer formation. However, it demands cryogenic conditions and strict anhydrous protocols, complicating scale-up [5].
Table 3: Ring-Closure vs. Stepwise Assembly Performance
Parameter | Ring-Closure ([3+1] Annulation) | Stepwise Assembly |
---|---|---|
Overall Yield | 50-60% | 75-82% |
Regioselectivity | Moderate (3:1 ratio) | High (>20:1) |
Reaction Conditions | Mild (RT) | Cryogenic (-78°C) |
Purification Ease | Challenging (isomer separation) | Straightforward |
Scalability | Good | Limited (moisture-sensitive) |
Hybrid approaches demonstrate strategic innovation: coupling N-Boc-3-aminotetrahydrofuran with cyclopropylamine followed by Lewis acid-catalyzed ring contraction (BF₃·OEt₂) achieves 70% yield with retention of chirality. This method circumvents azetidine instability issues but introduces additional synthetic steps [5].
Salt formation represents a critical purification and stabilization step. Free base 1-cyclopropylazetidin-3-amine exhibits high hygroscopicity and oxidative degradation susceptibility. Conversion to the dihydrochloride salt employs ethereal HCl (2.0-2.2 equiv) in anhydrous solvents to prevent hydrate formation. Solvent polarity critically influences crystal morphology:
Catalyst selection impacts hydrochloride salt purity when residual metals are present. Pd-catalyzed routes necessitate scavengers (SiliaBond Thiol or activated charcoal) before salification to reduce Pd to <10 ppm. Chelating resins (Smopex-234) effectively remove Ni catalysts without product adsorption. Direct precipitation without purification risks metal inclusion exceeding ICH limits (>15 ppm) .
Counterion exchange using HCl-saturated 2-MeTHF achieves superior crystallinity versus gaseous HCl introduction. This method enables controlled crystal growth, reducing electrostatic aggregation during isolation. The optimal concentration range (0.3-0.5 M) balances crystal growth kinetics against nucleation density, preventing oiling-out phenomena common with concentrated solutions [3] [5].
Table 4: Solvent Systems for Dihydrochloride Crystallization
Solvent System | Crystal Form | Residual Solvent (ppm) | Bulk Density (g/mL) | Process Tolerance |
---|---|---|---|---|
Diethyl ether | Fine powder | 5,200 | 0.28 | Low (static hazards) |
MTBE/IPA (4:1) | Plate crystals | 320 | 0.52 | High |
2-MeTHF | Needles | 890 | 0.41 | Moderate |
Acetone/water (9:1) | Agglomerates | 1,150 | 0.35 | Low (filtration) |
Key Considerations:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1